molecular formula C16H16N4 B12614739 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-

Cat. No.: B12614739
M. Wt: 264.32 g/mol
InChI Key: NRHOKJXSPMFZCS-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods offer different advantages in terms of reaction conditions, yields, and scalability.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves optimizing these synthetic routes to achieve high yields and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly employed in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

7-(2,6-dimethylphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C16H16N4/c1-9-4-3-5-10(2)14(9)11-6-7-12-13(8-11)19-16(18)20-15(12)17/h3-8H,1-2H3,(H4,17,18,19,20)

InChI Key

NRHOKJXSPMFZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)C(=NC(=N3)N)N

Origin of Product

United States

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